molecular formula C20H21N3O2 B12614378 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine CAS No. 920527-79-3

5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine

Cat. No.: B12614378
CAS No.: 920527-79-3
M. Wt: 335.4 g/mol
InChI Key: NOZCXLMCKSSLQU-CQSZACIVSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a dimethoxyphenyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethylenediamine to form the intermediate, which is then cyclized to produce the pyrazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced amines

    Substitution: Functionalized pyrazine derivatives

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-N-[(1S)-1-phenylethyl]pyrazin-2-amine: A stereoisomer with similar chemical properties but different biological activity.

    5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-cyclohexylethyl]pyrazin-2-amine: A structurally related compound with a cyclohexyl group instead of a phenyl group.

Uniqueness

5-(3,4-Dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

920527-79-3

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine

InChI

InChI=1S/C20H21N3O2/c1-14(15-7-5-4-6-8-15)23-20-13-21-17(12-22-20)16-9-10-18(24-2)19(11-16)25-3/h4-14H,1-3H3,(H,22,23)/t14-/m1/s1

InChI Key

NOZCXLMCKSSLQU-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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